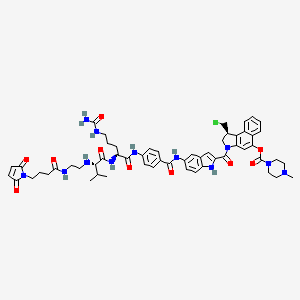
MB-VC-Mgba
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MB-VC-Mgba is a potent antitumor drug-linker conjugate used in antibody-drug conjugates (ADC). It utilizes the minor-groove-binding DNA-alkylating agent MGBA, connected through the ADC linker MB-VC . This compound is known for its significant antitumor activity and is primarily used in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
MB-VC-Mgba is synthesized by conjugating the DNA-alkylating agent MGBA with the ADC linker MB-VC. The synthesis involves the use of a lysosomally cleavable dipeptide, valine-citrulline (vc) linker . The MGBA component is a carbamate prodrug that is activated by carboxylesterase to its active form, MED-B, which exerts its DNA alkylation activity .
Industrial Production Methods
The industrial production of this compound involves the large-scale synthesis of the MGBA and MB-VC components, followed by their conjugation under controlled conditions. The process requires stringent quality control measures to ensure the purity and efficacy of the final product .
化学反应分析
Types of Reactions
MB-VC-Mgba undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and activity.
Reduction: Reduction reactions can also occur, potentially affecting the compound’s efficacy.
Substitution: Substitution reactions involving the replacement of functional groups can modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The reactions typically occur under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
科学研究应用
MB-VC-Mgba has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying drug-linker conjugates and their chemical properties.
Biology: Employed in research on DNA-alkylating agents and their interactions with biological molecules.
Medicine: Investigated for its potential use in targeted cancer therapies due to its potent antitumor activity.
Industry: Utilized in the development of new ADCs and other therapeutic agents
作用机制
MB-VC-Mgba exerts its effects through the following mechanism:
DNA Alkylation: The MGBA component binds to the minor groove of DNA and alkylates it, leading to DNA damage and cell death.
Activation by Carboxylesterase: The carbamate prodrug MED-A is activated by carboxylesterase to its active form, MED-B, which then exerts its DNA alkylation activity.
Molecular Targets and Pathways: The primary molecular target of this compound is DNA, and the compound disrupts DNA replication and transcription pathways, leading to cell death.
相似化合物的比较
MB-VC-Mgba is unique compared to other similar compounds due to its specific combination of MGBA and MB-VC. Similar compounds include:
Duocarmycins: These compounds also target DNA but have different chemical structures and mechanisms of action.
Maytansinoids: Another class of ADCs with potent antitumor activity, but they utilize different linkers and cytotoxic agents.
Pyrrolobenzodiazepines: These compounds also alkylate DNA but have distinct structural features and biological activities
This compound stands out due to its unique linker and potent antitumor activity, making it a valuable compound in scientific research and potential therapeutic applications.
属性
分子式 |
C56H65ClN12O10 |
|---|---|
分子量 |
1101.6 g/mol |
IUPAC 名称 |
[(1S)-3-[5-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[2-[4-(2,5-dioxopyrrol-1-yl)butanoylamino]ethylamino]-3-methylbutanoyl]amino]pentanoyl]amino]benzoyl]amino]-1H-indole-2-carbonyl]-1-(chloromethyl)-1,2-dihydrobenzo[e]indol-5-yl] 4-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C56H65ClN12O10/c1-33(2)50(60-22-21-59-46(70)11-7-23-68-47(71)18-19-48(68)72)53(75)65-42(10-6-20-61-55(58)77)52(74)62-37-14-12-34(13-15-37)51(73)63-38-16-17-41-35(28-38)29-43(64-41)54(76)69-32-36(31-57)49-40-9-5-4-8-39(40)45(30-44(49)69)79-56(78)67-26-24-66(3)25-27-67/h4-5,8-9,12-19,28-30,33,36,42,50,60,64H,6-7,10-11,20-27,31-32H2,1-3H3,(H,59,70)(H,62,74)(H,63,73)(H,65,75)(H3,58,61,77)/t36-,42+,50+/m1/s1 |
InChI 键 |
LWUVZRWVARAEMO-MUYWJSLASA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC(=C3)C(=O)N4C[C@H](C5=C4C=C(C6=CC=CC=C65)OC(=O)N7CCN(CC7)C)CCl)NCCNC(=O)CCCN8C(=O)C=CC8=O |
规范 SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC(=C3)C(=O)N4CC(C5=C4C=C(C6=CC=CC=C65)OC(=O)N7CCN(CC7)C)CCl)NCCNC(=O)CCCN8C(=O)C=CC8=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S,4S)-N-[2-[[2-[[2-[[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]acetyl]amino]acetyl]amino]acetyl]amino]ethyl]-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxamide](/img/structure/B12425239.png)
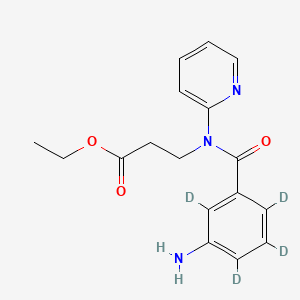
![4-[[(3R,5S)-4-[(4-hydroxycyclohexyl)methylamino]-1-adamantyl]methylamino]-2-[(2-methylsulfanylpyridin-3-yl)methylamino]pyrimidine-5-carbonitrile](/img/structure/B12425242.png)
![ethyl 2-[[(1R)-2-[(2S)-2-[[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxo-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethyl]amino]acetate](/img/structure/B12425243.png)

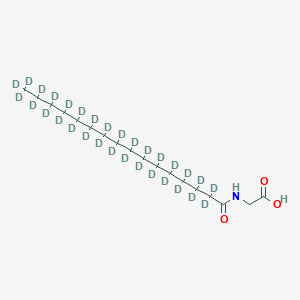

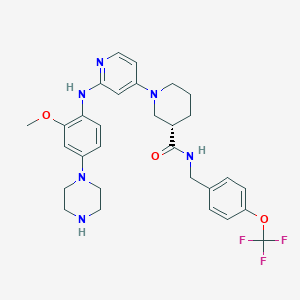

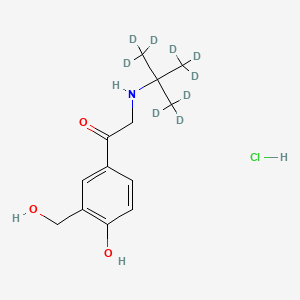
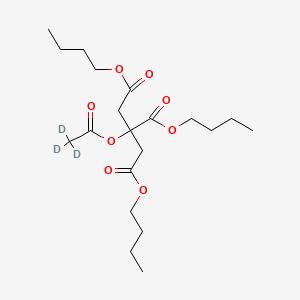
![5-hydroxy-3-[(4-hydroxyphenyl)methylidene]-7-methoxy-2H-1-benzopyran-4-one](/img/structure/B12425290.png)
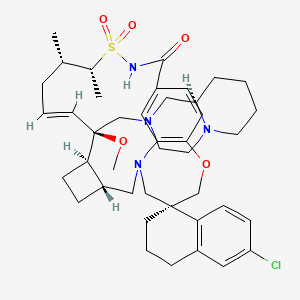
![N-[(2S)-2-cyclohexyl-2-[[(2S)-2-(propanoylamino)-3-(6-propan-2-yl-1,3-benzothiazol-2-yl)propanoyl]amino]ethyl]-2-[(dimethylamino)methyl]prop-2-enamide](/img/structure/B12425293.png)
